molecular formula C16H22O2Si2 B3149893 Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane CAS No. 68083-14-7

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

Cat. No.: B3149893
CAS No.: 68083-14-7
M. Wt: 302.51 g/mol
InChI Key: ARWRSWALIGRKQA-UHFFFAOYSA-N
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Description

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane (CAS 68083-14-7) is a silicone-based compound with the molecular formula C₁₆H₂₂O₂Si₂ and a molecular weight of 302.52 g/mol . Its structure comprises a siloxane backbone with a methoxy group, two methyl groups, and a methyl(diphenyl)silyl substituent. This compound is primarily utilized as a high-temperature silicone oil in open (25–250°C) and closed (25–315°C) systems, such as heat transfer baths and laboratory instruments . The diphenyl groups enhance thermal stability, while the methoxy and methyl substituents influence its viscosity and reactivity.

Properties

IUPAC Name

methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWRSWALIGRKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Polydimethyldiphenyl siloxane copolymer
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CAS No.

68083-14-7
Record name Siloxanes and Silicones, di-Me, di-Ph
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with diphenylmethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the Müller-Rochow process, which is used to produce various methylchlorosilanes. This process involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting mixture of methylchlorosilanes can then be further reacted with diphenylmethanol to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : CHOSi
  • Key Functional Groups : Methoxy, dimethyl, diphenyl
  • Physical Properties :
    • High thermal stability
    • Excellent dielectric properties
    • Strong adhesion capabilities

Scientific Research Applications

  • Coupling Agent in Composite Materials
    • Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. Its ability to form strong covalent bonds with hydroxylated surfaces improves the wettability and adhesion properties of composite materials.
  • Modification of Surface Properties
    • The compound is utilized to modify surface properties of various materials, enhancing their hydrophobicity or hydrophilicity depending on the application. This is particularly useful in coatings and sealants where improved durability and resistance to environmental factors are required.
  • Antifoaming Agent
    • In specific research applications, it serves as an antifoaming agent, preventing foam formation during chemical processes. This property is crucial in maintaining the efficiency of reactions in industrial settings.
  • Thermal Stability in High-Temperature Applications
    • Due to its high thermal stability, it is employed in applications requiring heat resistance, such as in high-temperature lubricants and thermal fluids for laboratory equipment .

Case Study 1: Adhesion Improvement in Coatings

A study investigated the use of this compound as a coupling agent in epoxy coatings applied to metal substrates. Results showed a significant enhancement in adhesion strength compared to traditional coupling agents. The compound's unique structure allowed for better interaction with both the epoxy matrix and the metal surface, leading to improved durability under stress conditions.

Case Study 2: Hydrophobic Treatment of Glass Surfaces

Research demonstrated that treating glass surfaces with this compound resulted in a substantial increase in hydrophobicity. Contact angle measurements indicated that treated surfaces exhibited water contact angles exceeding 100 degrees, indicating effective water repellency. This application is particularly beneficial for self-cleaning surfaces and anti-fogging coatings.

Mechanism of Action

The mechanism by which methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silanol linkages. These interactions are crucial for the compound’s stability and reactivity in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane and analogous silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₆H₂₂O₂Si₂ 302.52 Methoxy, dimethyl, methyl(diphenyl) High-temperature silicone oil
Methoxytrimethylsilane C₄H₁₂OSi 116.23 Methoxy, trimethyl Protecting groups in organic synthesis
Diethoxydimethylsilane C₆H₁₆O₂Si 148.28 Diethoxy, dimethyl Precursor for silicone polymers
Phenylmethyldimethoxysilane C₉H₁₄O₂Si 194.30 Phenyl, methyl, dimethoxy Crosslinking agent in silicones
Allyl(4-methoxyphenyl)dimethylsilane C₁₂H₁₈OSi 206.36 Allyl, 4-methoxyphenyl, dimethyl Bifunctional crosslinker
Methoxy(dimethyl)vinylsilane C₅H₁₂OSi 116.24 Methoxy, dimethyl, vinyl Monomer for functionalized silicones

Key Observations :

  • Diphenyl vs. Phenyl Groups : The diphenyl substituents in the target compound provide greater steric bulk and thermal stability compared to phenylmethyldimethoxysilane. This is consistent with findings that aryl groups stabilize siloxane backbones by reducing molecular mobility .
  • Methoxy vs. Ethoxy Groups : Methoxytrimethylsilane and diethoxydimethylsilane differ in alkoxy substituents. Ethoxy groups hydrolyze more slowly than methoxy groups, making diethoxydimethylsilane preferable for controlled polymer synthesis .
  • Functional Group Diversity : Allyl and vinyl substituents (e.g., in Allyl(4-methoxyphenyl)dimethylsilane and Methoxy(dimethyl)vinylsilane) introduce reactivity for hydrosilylation or polymerization, unlike the thermally inert diphenyl groups in the target compound .

Thermal and Electronic Properties

  • Thermal Stability : The diphenyl groups in this compound significantly enhance its thermal resistance compared to alkyl-substituted silanes. For example, diphenylsilyl groups stabilize π* excited states by ~18.5 kcal/mol, similar to dimethylsilyl groups but with reduced inductive electron donation due to phenyl's electron-withdrawing nature .
  • Viscosity : The compound's higher molecular weight (302.52 g/mol) and bulky substituents result in greater viscosity (400 cSt) compared to smaller silanes like methoxytrimethylsilane (116.23 g/mol) .
  • Electronic Effects : Phenyl groups inductively withdraw electrons, contrasting with methyl groups’ electron-releasing behavior. This difference influences reactivity in crosslinking or hydrolysis reactions .

Biological Activity

Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, also referred to as polydimethyl-diphenylsiloxane (PDDP), is a silane compound characterized by its unique molecular structure, which includes methoxy, dimethyl, and diphenyl groups attached to silicon atoms. This compound is recognized for its versatility in various applications, particularly in materials science and organic chemistry, where it is often utilized as a coupling agent due to its ability to enhance adhesion between organic polymers and inorganic substrates.

The molecular formula of this compound is C1H1O1Si\text{C}_1\text{H}_1\text{O}_1\text{Si}. Its structure allows for significant interaction with various substrates, leading to enhanced physical properties in composite materials.

Toxicity Studies

  • Skin and Eye Irritation : Studies indicate that siloxanes, including this compound, are generally non-irritating to skin and eyes. They have not shown sensitization through skin contact .
  • Organ Toxicity : Subacute and subchronic toxicity studies have identified the liver as a primary target organ for siloxanes like D4. Similar patterns may be expected for this compound due to structural similarities .
  • Genotoxicity : Preliminary findings suggest that these compounds do not exhibit genotoxic effects in vitro or in vivo .

1. Interaction Studies

Research indicates that this compound forms strong covalent bonds with hydroxylated surfaces. This bonding mechanism significantly improves wettability and adhesion properties of composite materials .

2. Cytotoxicity Assessments

While direct cytotoxicity data specific to this compound are scarce, related silane compounds have demonstrated varying degrees of cytotoxic effects against different cell lines:

  • HeLa Cells : Compounds with similar structures have shown moderate cytotoxicity against HeLa cells, indicating potential therapeutic applications in cancer treatment .
  • Antioxidant Activity : Some siloxanes exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage .

Comparative Analysis of Siloxanes

The following table summarizes the biological activities and toxicological profiles of various siloxanes compared to this compound:

CompoundSkin IrritationEye IrritationOrgan ToxicityGenotoxicityCytotoxicity (IC50)
Methoxy-dimethyl-silaneNon-irritatingNon-irritatingLiverNegativeModerate (HeLa)
D4Non-irritatingNon-irritatingLiverNegativeModerate
D5Non-irritatingNon-irritatingLungNegativeVariable

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Dimethylchlorosilane, methyl(diphenyl)silyl alcohol, THF, 0°CPrecursor activation
2Triethylamine, 24h stirring at RTNeutralization and coupling
3Rotary evaporation followed by silica gel chromatography (hexane:EtOAc 9:1)Isolation of product

Basic: How can spectroscopic techniques characterize this compound’s structural integrity?

Q. Methodological Approach :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) and dimethylsiloxy (-OSi(CH₃)₂) groups. Methoxy protons resonate at δ 3.2–3.5 ppm, while aromatic protons from diphenyl groups appear at δ 7.2–7.6 ppm .
  • MALDI-TOF MS : Confirm molecular weight (e.g., [M+Na]⁺ peak at m/z ~450–500 range) and rule out oligomerization .
  • FT-IR : Si-O-Si stretching vibrations (~1000–1100 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) validate the siloxane backbone .

Advanced: What computational insights explain the stability of its siloxane backbone under thermal stress?

The compound’s stability is influenced by 1,2-silyl shift barriers and electron localization.

  • Activation Energies : MP3/6-31G* calculations show 1,2-silyl shifts across Si-Si bonds have lower barriers (~8.5 kcal/mol) compared to Si-C bonds (~26–54 kcal/mol), reducing backbone rearrangement risks .
  • Electron Localization Function (ELF) Analysis : The transition state for silyl migration involves nucleophilic attack by the carbene lone pair at silicon, stabilizing the structure. In contrast, methyl shifts require higher energy due to anion-like shifts .

Q. Key Data :

Migration TypeBarrier (kcal/mol)Mechanism
1,2-Silyl (Si-Si)8.5Nucleophilic attack
1,2-Silyl (Si-C)26.2Low-energy shift
1,2-Methyl54.7Anion-like transition state

Advanced: How do substituents (e.g., diphenyl groups) influence its reactivity in cross-coupling reactions?

The diphenyl groups enhance steric bulk and electron delocalization, affecting reactivity:

  • Steric Effects : Bulky diphenyl substituents hinder nucleophilic attack at silicon, favoring selective reactions at less hindered methoxy sites .
  • Electronic Effects : Electron-donating methoxy groups stabilize siloxane intermediates, while diphenyl groups increase hydrophobicity, influencing solubility in non-polar solvents .

Q. Experimental Design :

  • Compare reaction rates with analogous compounds (e.g., methyl vs. diphenyl derivatives) using kinetic studies (e.g., UV-Vis monitoring of siloxane bond cleavage) .

Advanced: What role does this compound play in hybrid material synthesis?

It serves as a precursor for silicon-based polymers due to its hydrolytic stability and tunable reactivity:

  • Polymerization : Condensation with tetraethoxysilane (TEOS) under acidic conditions forms hybrid siloxane networks. The diphenyl groups improve mechanical flexibility .
  • Surface Functionalization : Grafting onto silica nanoparticles via Si-O-Si linkages enhances interfacial adhesion in composites .

Q. Application Example :

MaterialSynthesis MethodKey Property
Siloxane-PMMA HybridRadical polymerization with methyl methacrylateHigh thermal stability (TGA onset >300°C)

Advanced: How can contradictions in experimental vs. theoretical bond dissociation energies (BDEs) be resolved?

Discrepancies arise from approximations in computational methods:

  • BAC-MP4 Adjustments : Correcting for basis set superposition errors (BSSE) and electron correlation improves agreement. For Si-H bonds, MP4/6-31G* predicts BDEs within 12 kJ/mol of experimental values .
  • Validation : Compare computed BDEs with gas-phase pyrolysis data or photoacoustic calorimetry .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with irritant siloxanes .
  • Waste Management : Collect siloxane residues in sealed containers for professional disposal to avoid environmental release .

Advanced: How does isotopic labeling (e.g., ²⁹Si) aid in mechanistic studies?

  • NMR Tracking : ²⁹Si-labeled derivatives enable real-time monitoring of siloxane bond cleavage or rearrangement in catalytic cycles .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., Si-O bond cleavage) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
Reactant of Route 2
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane

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